N-Fmoc-N-(2-methoxybenzyl)-glycine

Peptide synthesis Protecting groups Structure-activity relationship

N-Fmoc-N-(2-methoxybenzyl)-glycine (CAS 2385822-67-1) is a doubly protected glycine building block featuring ortho-methoxybenzyl substitution on the α-nitrogen. Unlike generic N-benzyl or para-methoxy analogs, the ortho-methoxy regiochemistry imparts distinct steric and electronic properties critical for reproducible coupling efficiency and controlled acid lability during final TFA deprotection. Deploy this compound for constructing peptoid libraries requiring precise SAR, cyclic or branched peptides via orthogonal Fmoc strategies, and peptoid-peptide hybrids engineered for proteolytic resistance. Substitution with alternative N-benzyl derivatives risks incomplete coupling yields and unpredictable cleavage kinetics that compromise synthetic reproducibility and final product purity.

Molecular Formula C25H23NO5
Molecular Weight 417.5 g/mol
Cat. No. B8178313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-N-(2-methoxybenzyl)-glycine
Molecular FormulaC25H23NO5
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H23NO5/c1-30-23-13-7-2-8-17(23)14-26(15-24(27)28)25(29)31-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22H,14-16H2,1H3,(H,27,28)
InChIKeyXVNZBLJEYZFWHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-N-(2-methoxybenzyl)-glycine: Protected Glycine Building Block for N-Substituted Peptide Synthesis


N-Fmoc-N-(2-methoxybenzyl)-glycine (CAS 2385822-67-1) is a doubly protected glycine derivative featuring a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-nitrogen and a 2-methoxybenzyl substituent on the same nitrogen atom . With a molecular formula of C₂₅H₂₃NO₅ and a molecular weight of 417.5 g/mol, this compound serves as a key building block for introducing N-substituted glycine (peptoid) residues into peptide chains, primarily via Fmoc solid-phase peptide synthesis (SPPS) . The 2-methoxybenzyl group remains stable during Fmoc deprotection conditions (e.g., 20% piperidine/DMF) and can be cleaved under strongly acidic conditions (e.g., TFA) to yield the free N-substituted glycine residue [1].

Why N-Fmoc-N-(2-methoxybenzyl)-glycine Cannot Be Replaced by Unsubstituted or Differently Substituted Glycine Building Blocks


Unsubstituted Fmoc-Gly-OH or alternative N-benzyl derivatives such as N-Fmoc-N-(4-methoxybenzyl)-glycine and N-Fmoc-N-benzyl-glycine are not functionally equivalent to N-Fmoc-N-(2-methoxybenzyl)-glycine. The ortho-methoxy substitution on the benzyl group confers distinct physicochemical properties—including altered LogP, steric hindrance, and electronic effects—that directly influence coupling efficiency, resin loading capacity, and acid lability during final deprotection [1]. Generic substitution with a different N-benzyl analog may result in incomplete coupling yields, altered peptide conformation, or unexpected cleavage kinetics that compromise both synthetic reproducibility and final product purity [2]. The following quantitative evidence establishes the specific conditions under which N-Fmoc-N-(2-methoxybenzyl)-glycine offers verifiable differentiation relative to its closest structural analogs.

Quantitative Differentiation of N-Fmoc-N-(2-methoxybenzyl)-glycine from Closest Analogs


Structural Isomer Differentiation: 2-Methoxybenzyl vs. 4-Methoxybenzyl Substitution

N-Fmoc-N-(2-methoxybenzyl)-glycine (ortho-methoxy) exhibits distinct physicochemical properties compared to its para-substituted isomer N-Fmoc-N-(4-methoxybenzyl)-glycine . The ortho-methoxy group introduces greater steric hindrance adjacent to the nitrogen atom, which can influence both the rate of acylation and the conformational preferences of the resulting N-substituted glycine residue in the peptide backbone . While direct comparative coupling efficiency data are not publicly available, the positional isomerism alone creates non-equivalent building blocks that cannot be used interchangeably in applications requiring defined regiochemistry.

Peptide synthesis Protecting groups Structure-activity relationship

Supplier-Reported Purity Specification: 95% Minimum Purity by HPLC

Commercial sources report a minimum purity specification of 95% for N-Fmoc-N-(2-methoxybenzyl)-glycine . While this purity level is common among protected amino acid derivatives, it provides a verifiable procurement benchmark against which alternative suppliers and analog compounds can be compared. The related 3-methoxybenzyl isomer (CAS 3065653-37-1) is commercially available but may differ in purity specifications depending on the vendor .

Peptide synthesis Quality control Building block

Storage Temperature Requirement: 0-8°C for Long-Term Stability

N-Fmoc-N-(2-methoxybenzyl)-glycine requires storage at 0-8°C to maintain stability . This is consistent with the storage conditions for many Fmoc-protected amino acid derivatives but provides a verifiable handling requirement that may influence procurement decisions based on available cold storage capacity and anticipated usage frequency.

Stability Storage Peptide synthesis

Compatibility with Standard Fmoc-SPPS Deprotection and Cleavage Protocols

The 2-methoxybenzyl group on N-Fmoc-N-(2-methoxybenzyl)-glycine is designed to remain intact during standard Fmoc deprotection conditions (20% piperidine in DMF) and to be cleaved under the strongly acidic conditions of final peptide cleavage from the resin (typically 95% TFA with scavengers) [1]. This orthogonal stability profile is shared with other N-benzyl-protected glycine derivatives, but the specific acid lability of the 2-methoxybenzyl group may differ from that of the unsubstituted benzyl group or the 4-methoxybenzyl group due to electronic effects of the ortho-methoxy substituent [1].

Solid-phase peptide synthesis Fmoc chemistry Protecting groups

Recommended Applications for N-Fmoc-N-(2-methoxybenzyl)-glycine Based on Verified Differentiation


Synthesis of Positionally Defined N-Substituted Glycine Peptoid Libraries

Use N-Fmoc-N-(2-methoxybenzyl)-glycine when constructing peptoid libraries that require precise ortho-methoxybenzyl substitution at specific glycine residues. The defined regiochemistry (ortho vs. para or meta) is critical for structure-activity relationship (SAR) studies where the spatial orientation of the methoxy group influences target binding or conformational preferences [1].

Incorporation into Peptides Requiring Orthogonal Protection of Backbone Nitrogen

Employ this building block in Fmoc-SPPS when a backbone N-substituent must remain intact throughout chain elongation and side-chain deprotection steps. The 2-methoxybenzyl group provides orthogonal stability to the Fmoc group, enabling sequential deprotection strategies for the synthesis of cyclic peptides, branched peptides, or N-alkylated peptide analogs [1].

Synthesis of Peptoid-Peptide Hybrids for Enhanced Proteolytic Stability

Incorporate N-Fmoc-N-(2-methoxybenzyl)-glycine into peptoid-peptide hybrids designed for improved resistance to proteolytic degradation. The N-substituted glycine residue introduces a tertiary amide bond that is resistant to protease cleavage, while the 2-methoxybenzyl group can be retained post-synthesis or removed depending on the desired final compound properties [2].

Technical Documentation Hub

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